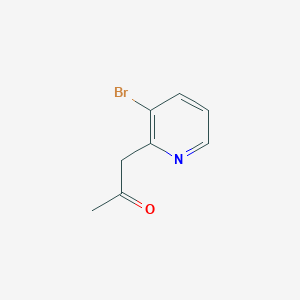
cis-2-(Trifluoromethyl)piperidin-4-ol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride: is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry and Catalysis: The compound is used in catalysis, particularly in alkyne hydrothiolation and other catalytic processes.
Optical and Electronic Properties: Piperidine structures, including this compound, are studied for their nonlinear optical properties, which are crucial in fields like fiber optic communications and optical signal processing.
Synthetic Chemistry: The compound is involved in various synthetic methods, including carbonyl ene and Prins cyclizations, highlighting its role in stereochemical control and isomerization.
Stereoselectivity and Drug Synthesis: The stereochemistry of piperidine rings plays a significant role in the potency and selectivity of monoamine transporter inhibitors, influencing their potential as pharmaceuticals.
Organometallic Chemistry: Derivatives of the compound are used in the synthesis of organometallic complexes, demonstrating its potential in creating novel materials and catalysts.
Wirkmechanismus
The mechanism of action of cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical and physiological processes. The exact mechanism may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cis-2-(trifluoromethyl)piperidine: Similar in structure but lacks the hydroxyl group.
Trans-2-(trifluoromethyl)piperidin-4-ol;hydrochloride: Similar but differs in the spatial arrangement of atoms.
2-(trifluoromethyl)piperidine-4-ol: Similar but without the cis configuration.
Uniqueness: Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both trifluoromethyl and hydroxyl groups.
Eigenschaften
Molekularformel |
C6H11ClF3NO |
|---|---|
Molekulargewicht |
205.60 g/mol |
IUPAC-Name |
(2R,4S)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
XDGKYPHUYSMOSE-UYXJWNHNSA-N |
Isomerische SMILES |
C1CN[C@H](C[C@H]1O)C(F)(F)F.Cl |
Kanonische SMILES |
C1CNC(CC1O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


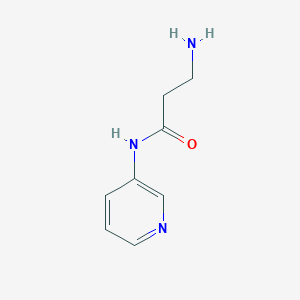
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
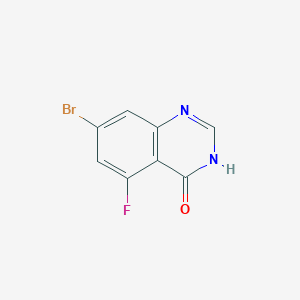
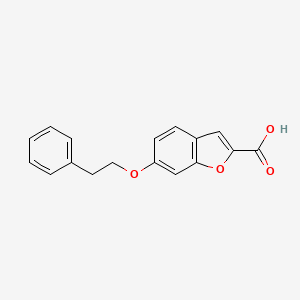
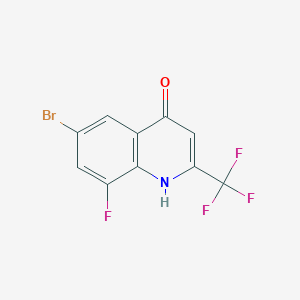


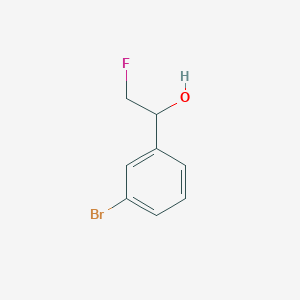
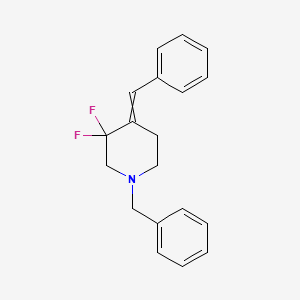
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
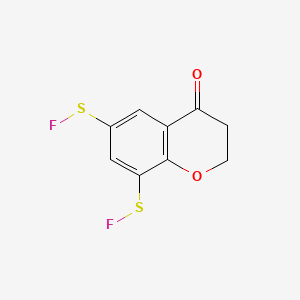
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
